(S)-PF-04995274

Catalog No.
S539137
CAS No.
1331782-27-4
M.F
C23H32N2O6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-PF-04995274

CAS Number

1331782-27-4

Product Name

(S)-PF-04995274

IUPAC Name

4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1

InChI Key

WLLOFQROROXOMO-GOSISDBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04995274; PF 04995274; PF04995274; PF-4995274; PF 4995274; PF4995274.

Canonical SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

Isomeric SMILES

C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O

The exact mass of the compound (R)-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is 432.226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-PF-04995274 (CAS: 1331782-27-4) is a highly potent, brain-penetrant partial agonist of the serotonin 4 (5-HT4) receptor, exhibiting sub-nanomolar affinity (Ki = 0.15–0.46 nM) across human 5-HT4A, 4B, 4D, and 4E splice variants [1]. Unlike broad-spectrum serotonergic agents or peripherally restricted prokinetics, this compound was specifically engineered for central nervous system (CNS) applications, offering high blood-brain barrier permeability and tuned intrinsic activity. For procurement professionals and neuropharmacology researchers, (S)-PF-04995274 serves as a critical, high-precision tool for modeling regional cholinergic modulation, cognitive impairment reversal, and stress resilience without the confounding variables of systemic toxicity or rapid receptor downregulation.

Substituting (S)-PF-04995274 with generic 5-HT4 full agonists (such as prucalopride) or peripheral agents (such as tegaserod) critically compromises in vivo CNS modeling. Full agonists possess high intrinsic activity (>50% Emax) that triggers rapid GPCR desensitization upon prolonged exposure, confounding chronic behavioral and cognitive assays [1]. Furthermore, many generic 5-HT4 agonists are substrates for P-glycoprotein (Pgp) efflux, restricting them to the gastrointestinal tract and preventing the free brain concentrations required to modulate cortical acetylcholine [1]. Finally, standard selective serotonin reuptake inhibitors (SSRIs) fail to replicate the rapid prophylactic efficacy against stress-induced depressive behaviors that targeted 5-HT4 partial agonists provide[2].

Longitudinal Model Reproducibility via Tuned Partial Agonism

In chronic in vivo workflows, prolonged exposure to 5-HT4 full agonists compromises experimental reproducibility due to rapid receptor desensitization. (S)-PF-04995274 was specifically engineered as a partial agonist to maintain stable baseline cholinergic tone over extended dosing schedules [1]. In functional assays, (S)-PF-04995274 exhibits a tuned Emax of 15–24%, contrasting with full agonists like prucalopride (>50% Emax) which trigger rapid desensitization and functional antagonism when receptor reserves are low[1].

Evidence DimensionIntrinsic Activity (Emax) and Receptor Desensitization
Target Compound Data15–24% Emax (partial agonism, stable tone)
Comparator Or BaselinePrucalopride (>50% Emax, rapid desensitization)
Quantified DifferenceSubstantially lower intrinsic activity preventing functional antagonism and receptor downregulation
ConditionsIn vitro functional cAMP assays / in vivo receptor occupancy models

Ensures reproducible, stable receptor engagement in chronic CNS models, preventing the confounding variable of target downregulation seen with full agonists.

CNS Bioavailability for Mainstream Neurological Workflows

Selecting a 5-HT4 agonist for central nervous system assays often fails when compounds exhibit high P-glycoprotein (Pgp) mediated efflux, restricting them to peripheral tissues. (S)-PF-04995274 provides optimal precursor suitability for neuropharmacological workflows, demonstrating excellent brain penetrance with an unbound brain-to-plasma ratio (Cu,b/Cu,p) of 1.6 to 1.8 and no predicted Pgp liability [1]. This guarantees the necessary free brain concentrations to drive cortical acetylcholine release without requiring complex localized delivery methods [1].

Evidence DimensionUnbound brain-to-plasma ratio (Cu,b/Cu,p)
Target Compound Data~1.6 - 1.8 (High CNS exposure)
Comparator Or BaselinePeripherally restricted 5-HT4 agonists (Cu,b/Cu,p < 0.1, high Pgp efflux)
Quantified DifferenceOptimal brain penetrance enabling central 5-HT4 target engagement via systemic dosing
ConditionsIn vivo pharmacokinetic profiling in rats

Eliminates the need for invasive intracerebral dosing by providing reliable systemic-to-CNS bioavailability, streamlining mainstream laboratory workflows.

Application-Critical Performance in Stress Resilience Profiling

Standard selective serotonin reuptake inhibitors (SSRIs) often fail to provide prophylactic protection against stress-induced behavioral deficits. In contextual fear conditioning and chronic corticosterone models, prophylactic administration of (S)-PF-04995274 (3–10 mg/kg) significantly attenuated learned fear and decreased depressive-like behavior by altering AMPA receptor-mediated synaptic transmission [1]. In identical paradigms, standard SSRIs like fluoxetine were completely ineffective as prophylactics against depressive behaviors [1].

Evidence DimensionProphylactic attenuation of stress-induced depressive behavior
Target Compound DataEffective at 3–10 mg/kg (attenuates learned fear and immobility)
Comparator Or BaselineFluoxetine (Ineffective as a prophylactic)
Quantified DifferenceSignificant protection against stress-induced deficits compared to baseline SSRI failure
ConditionsMale 129S6/SvEv mice, contextual fear conditioning and forced swim test

Provides a validated, highly specific tool compound for researchers modeling stress resilience and rapid-acting prophylactic neurotherapeutics.

Precision Cholinergic Modulation vs. Systemic Baselines

Standard treatments for cognitive deficits, such as donepezil, non-selectively increase acetylcholine (ACh) throughout the brain and periphery by inhibiting acetylcholinesterase. (S)-PF-04995274 selectively increases ACh release in specific brain regions critical for cognition, such as the prefrontal cortex and hippocampus, by activating local 5-HT4 receptors [1]. In scopolamine-induced learning deficit models, (S)-PF-04995274 reversed cognitive impairments at highly potent doses (0.032 mg/kg), offering a targeted alternative to broad-spectrum AChE inhibitors [1].

Evidence DimensionMechanism and potency of ACh elevation
Target Compound DataTargeted regional release via 5-HT4 partial agonism (active at 0.032 mg/kg)
Comparator Or BaselineDonepezil (Non-selective systemic AChE inhibition)
Quantified DifferenceHighly localized cholinergic modulation avoiding systemic overstimulation
ConditionsRat Morris water maze, scopolamine-induced deficit model

Allows researchers to isolate and study regionally specific cholinergic pathways in cognitive models without the systemic side effects of AChE inhibitors.

In Vivo Modeling of Alzheimer's Disease and Cognitive Impairment

Leveraging its high brain penetrance and partial agonism, (S)-PF-04995274 is the optimal choice for studying targeted cholinergic modulation in the cortex and hippocampus without triggering rapid receptor desensitization during chronic dosing [1].

Prophylactic Neuropharmacology and Stress Resilience Assays

Employed as a positive control in models of stress-induced psychiatric disorders, utilizing its proven efficacy in attenuating learned fear and depressive-like behaviors prior to stress exposure, where standard SSRIs fail [2].

GPCR Signaling and Receptor Kinetics Research

Serves as a benchmark partial agonist for 5-HT4 receptors to study the balance between intrinsic activity (Emax 15-24%), receptor occupancy, and the prevention of GPCR downregulation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

432.22603674 Da

Monoisotopic Mass

432.22603674 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XI179PG9LV

Wikipedia

Pf-04995274

Dates

Last modified: 08-15-2023
1: Nirogi R, Kandikere V, Bhyrapuneni G, Saralaya R, Ajjala DR, Aleti RR, Rasheed MA. In-vivo rat striatal 5-HT4 receptor occupancy using non-radiolabelled SB207145. J Pharm Pharmacol. 2013 May;65(5):704-12. doi: 10.1111/jphp.12030. Epub 2013 Jan 25. PubMed PMID: 23600388.

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